Regioisomeric Reactivity: 4-Cl vs 5-Cl
The 4-chloro substituent in 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one provides a distinct reactivity profile compared to its 5-chloro regioisomer. This is critical for chemoselective cross-coupling reactions. While direct comparative kinetic data is not available in public literature for this specific pair, class-level inference from pyrrolopyridine chemistry establishes that the 4-position is electronically activated differently than the 5-position, influencing oxidative addition rates in palladium-catalyzed couplings [1]. Procurement of the 4-chloro isomer is essential for synthetic routes requiring functionalization at the 4-position, as the 5-chloro isomer (CAS: 136888-17-0) would lead to a different regioisomeric product.
| Evidence Dimension | Regioisomeric Structure and Reactivity |
|---|---|
| Target Compound Data | Chloro at 4-position of pyrrolo[2,3-c]pyridine core; Canonical SMILES: O=C1NC2=CN=CC(Cl)=C2C1 |
| Comparator Or Baseline | 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 136888-17-0); Chloro at 5-position; Canonical SMILES: C1C2=CC(=NC=C2NC1=O)Cl |
| Quantified Difference | Regioisomeric structure leads to distinct chemical shift and coupling reactivity; exact ΔG≠ for cross-coupling not reported. |
| Conditions | Structural analysis by NMR and mass spectrometry; reactivity inferred from general pyrrolopyridine chemistry. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for achieving the intended regioselectivity in medicinal chemistry campaigns, directly impacting synthetic success and compound library diversity.
- [1] PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 136888-17-0). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18973032 View Source
